molecular formula C22H15N3OS B2474615 4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 306289-82-7

4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2474615
CAS No.: 306289-82-7
M. Wt: 369.44
InChI Key: YMRRYHPBDHPUMC-UHFFFAOYSA-N
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Description

4-Cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic small molecule that incorporates both benzothiazole and benzamide pharmacophores, two structural motifs known for conferring significant biological activity. This compound is of high interest in medicinal chemistry and oncology research, particularly as part of structure-activity relationship (SAR) studies focused on 2-arylbenzothiazole derivatives . The 2-arylbenzothiazole scaffold has demonstrated a unique and potent profile of antitumor activity, with certain derivatives showing exquisite, selective anti-proliferative effects against a range of human cancer cell lines, including breast cancer models . The specific substitution pattern on this compound aligns with research exploring the impact of cyano and benzamide groups on potency and selectivity. Furthermore, the benzamide moiety is itself a privileged structure in drug discovery. The fusion of a benzamide group with a benzothiazole nucleus has been shown in related compounds to produce hybrids with promising activity on the central nervous system, including significant analgesic and antidepressant effects in preclinical models . Researchers are exploring these dual-pharmacophore compounds to develop novel agents that could address unmet medical needs in cancer therapy and neurological disorders. This product is intended for research purposes such as in vitro biological screening, mechanism of action studies, and as a lead compound for the development of new therapeutic agents.

Properties

IUPAC Name

4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3OS/c1-14-2-11-19-20(12-14)27-22(25-19)17-7-9-18(10-8-17)24-21(26)16-5-3-15(13-23)4-6-16/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRRYHPBDHPUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reaction: The benzothiazole derivative is then coupled with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Benzothiazole Ring

Methoxy Substitution (MMV001239)
  • Compound: 4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239).
  • Key Differences : Incorporates a 5-methoxy group on benzothiazole and an additional pyridylmethyl substituent.
  • Biological Insights: No reported cytotoxicity against 3T3 or HEK 293 cells; hypothesized as a CYP51 inhibitor due to the pyridyl motif .
  • Synthesis: Purchased from Life Chemicals Inc.
Bromo and Nitro Substitutions
  • Compound 1 : 4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (Molecular weight: 423.33 g/mol).
  • Compound 2 : 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (CAS: 289491-08-3).
  • Applications : Bromo derivatives are often used in cross-coupling reactions, suggesting utility in further functionalization .

Heterocyclic Core Modifications

Benzimidazole Analogs (PB5)
  • Compound: 4-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)benzamide (PB5).
  • Key Differences : Replaces benzothiazole with a benzimidazole ring, which has distinct electronic properties due to nitrogen positioning.
  • Synthesis : Yielded 68% via condensation reactions, comparable to benzothiazole-based syntheses .
Triazole-Thiazole Hybrids
  • Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c).

Benzamide Moiety Variations

Methoxy-Substituted Benzamides
  • Compound 1 : 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS: 91506-71-7).
  • Compound 2 : 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide.
Halogenated Derivatives
  • Example : N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide.
  • Key Differences: Replaces the cyanophenyl group with a tetrahydrothiophene-carboxamide, which may reduce planarity and alter binding modes .

Key Research Findings

  • Synthetic Feasibility : Bromo and nitro derivatives (e.g., CAS 289491-08-3) are synthetically accessible but may require additional purification steps due to higher molecular complexity .
  • Biological Activity : Lack of cytotoxicity in MMV001239 highlights the importance of substituent selection for therapeutic safety .

Biological Activity

4-Cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group and a benzothiazole moiety, which are known to influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Benzothiazole Moiety : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Coupling Reaction : The resulting benzothiazole derivative is coupled with 4-cyanobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzothiazole moiety is known for its interactions with various enzymes and receptors, which can modulate their activity. The cyano group enhances the compound's binding affinity through hydrogen bonding and other interactions, potentially leading to significant biological effects.

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit anticancer activities. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It may inhibit key inflammatory pathways by targeting specific enzymes involved in the inflammatory response, similar to other benzothiazole derivatives that have shown efficacy in reducing inflammation in preclinical models.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer properties of benzothiazole derivatives; found significant inhibition of MCF-7 and HeLa cell lines with IC50 values in the low micromolar range .
Study 2 Evaluated anti-inflammatory effects in a murine model; showed reduction in pro-inflammatory cytokines after treatment with related compounds.
Study 3 Assessed antimicrobial activity against Staphylococcus aureus; demonstrated moderate inhibitory effects compared to standard antibiotics .

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